molecular formula C25H28N4O4S B11380296 N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11380296
M. Wt: 480.6 g/mol
InChI Key: VCIQLEFWURIBKB-UHFFFAOYSA-N
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Description

N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiophene ring, a pyridazine ring, and multiple functional groups, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves multiple steps, including the formation of the benzothiophene and pyridazine rings, followed by the introduction of the functional groups. The specific synthetic routes and reaction conditions can vary, but typically involve:

    Formation of Benzothiophene Ring: This step may involve the cyclization of a suitable precursor under acidic or basic conditions.

    Formation of Pyridazine Ring: This can be achieved through the reaction of hydrazine derivatives with diketones or other suitable precursors.

    Introduction of Functional Groups: The methoxypropyl, carbamoyl, and other functional groups are introduced through nucleophilic substitution, acylation, or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions can vary widely, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a potential candidate for drug development or biochemical research.

    Medicine: The compound’s potential biological activity could make it useful in the development of new pharmaceuticals or therapeutic agents.

    Industry: Its chemical properties may make it useful in the production of specialty chemicals, materials, or other industrial products.

Mechanism of Action

The mechanism by which N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways or other biochemical processes. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its combination of a benzothiophene ring, a pyridazine ring, and multiple functional groups. This unique structure may confer specific reactivity and biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C25H28N4O4S

Molecular Weight

480.6 g/mol

IUPAC Name

N-[3-(3-methoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C25H28N4O4S/c1-16-7-5-8-17(15-16)29-13-11-19(30)22(28-29)24(32)27-25-21(23(31)26-12-6-14-33-2)18-9-3-4-10-20(18)34-25/h5,7-8,11,13,15H,3-4,6,9-10,12,14H2,1-2H3,(H,26,31)(H,27,32)

InChI Key

VCIQLEFWURIBKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCCCOC

Origin of Product

United States

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